molecular formula C18H24N4O2 B6103530 5-ethyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone

5-ethyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone

Numéro de catalogue B6103530
Poids moléculaire: 328.4 g/mol
Clé InChI: DNPPCHVDKCYLGI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-ethyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a chemical compound that has been widely studied for its potential therapeutic applications in various neurological disorders.

Mécanisme D'action

5-ethyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone selectively binds to and blocks the mGluR5 receptor, which is a member of the G protein-coupled receptor family. This receptor is involved in various cellular processes such as synaptic plasticity, learning, and memory. By blocking the mGluR5 receptor, this compound reduces the activity of glutamate, which is the primary excitatory neurotransmitter in the brain. This leads to a decrease in neuronal excitability and a reduction in the release of other neurotransmitters such as dopamine and GABA.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function, reduce anxiety, and decrease drug-seeking behavior in animal models. This compound has also been shown to have anticonvulsant and analgesic effects. In addition, this compound has been shown to reduce the release of dopamine in the brain, which is a neurotransmitter involved in reward and addiction.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 5-ethyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone in lab experiments is its selectivity for the mGluR5 receptor. This allows researchers to specifically target this receptor and study its role in various neurological disorders. However, one of the limitations of using this compound is its relatively low potency compared to other mGluR5 antagonists. This can make it difficult to achieve the desired pharmacological effects at lower doses.

Orientations Futures

There are several future directions for the study of 5-ethyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone. One direction is to investigate its potential therapeutic applications in other neurological disorders such as schizophrenia, depression, and autism spectrum disorders. Another direction is to develop more potent and selective mGluR5 antagonists that can be used in clinical trials. Finally, the development of imaging techniques that can visualize the mGluR5 receptor in vivo would allow for a better understanding of its role in various neurological disorders.

Méthodes De Synthèse

The synthesis of 5-ethyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone involves a series of chemical reactions. It starts with the reaction of 4-methoxybenzaldehyde with 1,2-dibromoethane to form 4-(4-methoxyphenyl)-1,2-dibromoethane. This compound is then reacted with piperazine to form 4-(4-methoxyphenyl)-1-piperazinyl)-1,2-dibromoethane. The final step involves the reaction of the previous compound with 6-methyl-2,4(3H)-pyrimidinedione and potassium carbonate to form this compound.

Applications De Recherche Scientifique

5-ethyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, Fragile X syndrome, addiction, and anxiety disorders. It has been shown to improve cognitive function, reduce anxiety, and decrease drug-seeking behavior in animal models. This compound has also been studied for its potential use in treating chronic pain and epilepsy.

Propriétés

IUPAC Name

5-ethyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-4-16-13(2)19-18(20-17(16)23)22-11-9-21(10-12-22)14-5-7-15(24-3)8-6-14/h5-8H,4,9-12H2,1-3H3,(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPPCHVDKCYLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200199
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.